Acétate de sodium-d3

Vue d'ensemble

Description

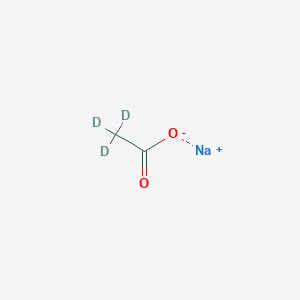

Sodium hydrogen di(2H3)acetate: is a deuterated form of sodium acetate, where the hydrogen atoms in the acetate group are replaced with deuterium (2H or D). This compound is often used in scientific research due to its unique properties, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy.

Applications De Recherche Scientifique

Sodium hydrogen di(2H3)acetate has several applications in scientific research:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the presence of deuterium, it is used as a reference compound in NMR studies to investigate molecular structures and dynamics.

Isotope Labeling: It is used in studies involving metabolic pathways and reaction mechanisms where deuterium labeling is required.

Chemical Synthesis: It serves as a reagent in the synthesis of deuterated compounds, which are valuable in various fields of research.

Mécanisme D'action

Target of Action

Sodium acetate-d3, also known as Sodium hydrogen di(2H3)acetate, is a deuterated compound that is primarily used in NMR and MS-based experiments Sodium acetate, its non-deuterated counterpart, is known to interact with various enzymes and receptors in the body, including g-protein-coupled receptors like free fatty acid receptor 2 (ffa2) and ffa3 .

Mode of Action

It is known to function as a labeled standard in ms-based experiments . In these experiments, Sodium acetate-d3 can be used to track and quantify the metabolic pathways of acetate in the body.

Biochemical Pathways

Sodium acetate-d3 is involved in several biochemical pathways due to its role as a source of acetate. Acetate is a key molecule at the nexus of metabolism, epigenetics, and oncogenesis . It is involved in a wide range of physiological and biochemical responses, including inhibition of insulin release, weight loss, cardiac protection, anti-inflammatory actions, protein acetylation, apoptosis of cancer cells, erythropoiesis signaling, and enhancement of chemotherapeutic glioma treatment .

Pharmacokinetics

It is known that the compound is stable at room temperature and away from light and moisture . More research is needed to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Sodium acetate-d3.

Result of Action

For instance, it can influence insulin release, promote weight loss, provide cardiac protection, exert anti-inflammatory actions, induce apoptosis of cancer cells, and enhance the efficacy of chemotherapeutic treatments .

Action Environment

The action of Sodium acetate-d3 can be influenced by various environmental factors. For instance, its stability can be affected by temperature and light exposure . Furthermore, its efficacy in MS-based experiments can be influenced by the specific experimental conditions, such as the presence of other compounds and the pH of the solution.

Analyse Biochimique

Biochemical Properties

Sodium hydrogen di(2H3)acetate participates in numerous metabolic functions, including energy production, lipid synthesis, and protein acetylation . It interacts with various enzymes, proteins, and other biomolecules, playing a key role in the acetate metabolism pathway . The compound’s role in these biochemical reactions is crucial for maintaining cellular function and homeostasis .

Cellular Effects

Sodium hydrogen di(2H3)acetate influences various types of cells and cellular processes. It has been found to induce physiological and biochemical responses, including inhibition of insulin release, weight loss, cardiac protection, anti-inflammatory actions, protein acetylation, apoptosis of cancer cells, erythropoiesis signaling, and enhancement of chemotherapeutic glioma treatment .

Molecular Mechanism

The molecular mechanism of Sodium hydrogen di(2H3)acetate involves its conversion into acetyl-CoA, a key molecule in metabolism . This conversion allows Sodium hydrogen di(2H3)acetate to participate in various biochemical reactions, including energy production, lipid synthesis, and protein acetylation . It can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, Sodium hydrogen di(2H3)acetate exhibits stability and does not degrade significantly . Long-term effects on cellular function have been observed in in vitro or in vivo studies, indicating its potential for sustained influence on biochemical reactions .

Dosage Effects in Animal Models

The effects of Sodium hydrogen di(2H3)acetate vary with different dosages in animal models . At certain thresholds, it has been observed to induce specific physiological responses. At high doses, it may cause toxic or adverse effects .

Metabolic Pathways

Sodium hydrogen di(2H3)acetate is involved in the acetate metabolism pathway . It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels .

Transport and Distribution

Sodium hydrogen di(2H3)acetate is transported and distributed within cells and tissues . It interacts with various transporters and binding proteins, influencing its localization and accumulation .

Subcellular Localization

It is believed that specific targeting signals or post-translational modifications may direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium hydrogen di(2H3)acetate is typically synthesized by reacting deuterated acetic acid (CD3COOH) with sodium carbonate (Na2CO3). The reaction produces sodium hydrogen di(2H3)acetate and carbon dioxide (CO2) .

Industrial Production Methods: In an industrial setting, the production of sodium hydrogen di(2H3)acetate follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process involves the use of deuterated acetic acid and sodium carbonate, followed by purification steps to isolate the desired compound.

Analyse Des Réactions Chimiques

Types of Reactions: Sodium hydrogen di(2H3)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Alkyl Halides: Used in substitution reactions to form esters.

Sodium Hydroxide: Used in decarboxylation reactions.

Major Products:

Esters: Formed from substitution reactions.

Methane and Sodium Carbonate: Formed from decarboxylation reactions.

Comparaison Avec Des Composés Similaires

Sodium diacetate: A non-deuterated form of sodium acetate used as a food additive and antimicrobial agent.

Sodium acetate: A common compound used in various industrial and laboratory applications.

Uniqueness: Sodium hydrogen di(2H3)acetate is unique due to the presence of deuterium atoms, which makes it particularly valuable in NMR spectroscopy and isotope labeling studies. The deuterium atoms provide distinct advantages in terms of signal clarity and stability in NMR experiments, making it a preferred choice for researchers .

Propriétés

Numéro CAS |

39230-37-0 |

|---|---|

Formule moléculaire |

C2H4NaO2 |

Poids moléculaire |

86.06 g/mol |

Nom IUPAC |

sodium;2,2,2-trideuterioacetate |

InChI |

InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/i1D3; |

Clé InChI |

BDKZHNJTLHOSDW-NIIDSAIPSA-N |

SMILES |

CC(=O)[O-].[Na+] |

SMILES isomérique |

[2H]C([2H])([2H])C(=O)O.[Na] |

SMILES canonique |

CC(=O)O.[Na] |

Key on ui other cas no. |

39230-37-0 |

Synonymes |

Acetic Acid-d3 Sodium Salt; Acetic-d3 Acid Sodium Salt (2:1); _x000B_Sodium Hydrogen Di(acetate-d3); |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Q1: How does deuteration of sodium acetate affect its vibrational properties in aqueous solutions?

A1: Deuteration of the methyl group in sodium acetate significantly impacts its vibrational frequencies. The research observed a clear isotope effect for the CH3/CD3 group, confirming band assignments using the Teller-Redlich product rule. [] For instance, the symmetric stretching mode of the CO2 group shifted from 1413.5 cm−1 in CH3CO2−(aq) to 1407.5 cm−1 in CD3CO2−(aq). [] This shift highlights the influence of deuterium substitution on vibrational energy levels. Additionally, the interaction of the acetate oxygen atoms with water molecules, specifically through hydrogen bonding, further influences these vibrational frequencies. []

Q2: What computational methods were employed to study sodium acetate in solution, and what insights were gained?

A2: The researchers utilized Density Functional Theory (DFT) calculations at the B3LYP 6-311++G(3df,2pd) level to study the interactions of sodium acetate with water molecules. [] By modeling clusters of CH3CO2− and CD3CO2− with varying numbers of water molecules, they were able to support their experimental band assignments and gain insights into the geometrical parameters of acetate in solution. [] These calculations provided valuable information about the influence of solvation on the structure and vibrational behavior of sodium acetate.

Q3: Does the methyl group in sodium acetate influence the structure of water surrounding it?

A3: The research investigated the impact of the acetate methyl group on the surrounding water structure by analyzing the O-H stretching band of water as a function of sodium acetate concentration. [] Interestingly, no significant enhancement of water structure around the methyl group was detected. [] This suggests that the methyl group in sodium acetate might not possess a strong enough hydrophobic character to induce significant structural changes in the surrounding water network.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.